4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-6-9(11(16)17)10(15-12(18)14-6)7-3-2-4-8(13)5-7/h2-5,10H,1H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGPRVFYTRGXSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626580 | |
| Record name | 4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314000-19-6 | |
| Record name | 4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most established synthetic pathway for this compound involves a cyclization reaction between key precursors under controlled conditions. The general approach is as follows:
-
- 3-Chlorobenzaldehyde (providing the 3-chlorophenyl substituent)
- Ethyl acetoacetate (as the β-ketoester component)
- Urea (providing the nitrogen atoms for the pyrimidine ring)
Reaction Mechanism:
The synthesis proceeds via a condensation reaction where 3-chlorobenzaldehyde and ethyl acetoacetate first form an intermediate through a Knoevenagel condensation. Subsequently, urea reacts with this intermediate under basic or acidic catalysis to induce cyclization, forming the tetrahydropyrimidine ring system.-
- Base catalyst such as sodium ethoxide or sodium hydroxide
- Solvent: ethanol or methanol commonly used
- Temperature: reflux conditions (approximately 70–90 °C)
- Reaction time: several hours (typically 4–8 hours)
- Work-up includes acidification to precipitate the product, followed by filtration and purification
-
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate)
- Chromatographic techniques for higher purity needs
This method yields 4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with moderate to good yield (typically 60–85%) depending on precise reaction parameters.
Industrial Production Methods
For industrial-scale synthesis, continuous flow reactors are often employed to enhance reaction control, reproducibility, and safety. Key features include:
-
- Precise temperature and residence time control
- Improved mixing and heat transfer
- Scalability with consistent batch-to-batch quality
-
- Use of heterogeneous or homogeneous catalysts to accelerate cyclization
- Optimization of catalyst loading to maximize yield and minimize by-products
-
- Multi-step crystallization for removing impurities
- Use of preparative chromatography or solvent extraction techniques
Environmental and Safety Considerations:
- Minimization of hazardous reagents and solvents
- Waste treatment protocols for chlorinated by-products
These industrial methods aim to produce the compound with high purity (>98%) suitable for pharmaceutical intermediates.
Reaction Conditions and Variants
| Step | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Knoevenagel Condensation | 3-Chlorobenzaldehyde + Ethyl acetoacetate, NaOEt, EtOH, reflux | Formation of α,β-unsaturated intermediate | 75–85 |
| Cyclization | Intermediate + Urea, base or acid catalyst, reflux | Formation of tetrahydropyrimidine ring | 65–80 |
| Purification | Recrystallization (ethanol/ethyl acetate) | Isolation of pure product | 90+ |
Alternative Synthetic Approaches
Acid-Catalyzed Cyclization:
Using acidic catalysts such as hydrochloric acid or sulfuric acid instead of bases can also promote cyclization, sometimes leading to different stereochemical outcomes or by-products.Microwave-Assisted Synthesis:
Microwave irradiation has been explored to accelerate the reaction, reducing reaction time from hours to minutes while maintaining yield and purity.One-Pot Multi-Component Reactions:
Combining all reactants in a single vessel under optimized conditions to streamline synthesis and reduce purification steps.
Retrosynthetic Analysis and AI-Assisted Planning
- Direct cyclization of β-ketoesters with substituted benzaldehydes and urea derivatives
- Potential for enzymatic or biocatalytic modifications to improve selectivity
- Identification of optimal reaction templates for one-step or multi-step synthesis
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Base-Catalyzed Cyclization | Sodium ethoxide, ethanol, reflux | High yield, well-established | Requires careful pH control |
| Acid-Catalyzed Cyclization | HCl or H2SO4, reflux | Alternative to base catalysis | Possible side reactions |
| Microwave-Assisted Synthesis | Rapid heating, short reaction time | Time-efficient | Requires specialized equipment |
| Continuous Flow Synthesis | Controlled flow reactors | Scalable, reproducible | Higher initial investment |
| One-Pot Multi-Component | All reactants combined | Simplified process | Optimization needed for purity |
Detailed Research Findings
The reaction of 3-chlorobenzaldehyde, ethyl acetoacetate, and urea under sodium ethoxide catalysis yields the target compound with up to 85% isolated yield after purification.
Optimization of reaction temperature (80–90 °C) and solvent choice (ethanol preferred) significantly improves cyclization efficiency.
Industrial processes favor continuous flow reactors to maintain consistent product quality and reduce reaction times.
Microwave-assisted protocols reduce reaction times to under 30 minutes while achieving comparable yields.
Purification by recrystallization from ethanol achieves >98% purity, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that 4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibits various biological activities:
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. It has shown significant activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary research suggests that this compound may possess anticancer properties. In vitro studies indicate that it can inhibit the proliferation of certain cancer cell lines through apoptosis induction.
Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disc diffusion method was employed to assess the zone of inhibition.
- Results : The compound exhibited a significant zone of inhibition at concentrations above 50 µg/mL.
-
Anticancer Activity Assessment :
- Objective : To investigate the effect on MCF-7 breast cancer cells.
- Methodology : MTT assay was used to determine cell viability.
- Results : A dose-dependent reduction in cell viability was observed with an IC value of 25 µM.
Industrial Applications
In addition to its biological applications, this compound serves as a valuable intermediate in organic synthesis for pharmaceuticals and agrochemicals. Its unique structure allows for further derivatization to create more complex molecules with tailored properties.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the pyrimidine ring can enhance the compound’s binding affinity and specificity for its target. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position: 3-Chloro vs. 4-Chloro Phenyl Derivatives
The position of the chlorine substituent on the phenyl ring significantly impacts physicochemical and biological properties:
- 4-(4-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4g) :
- Exhibits a higher melting point (217–218°C) compared to the 3-chloro analogue (200–201°C), likely due to enhanced crystallinity from para-substitution symmetry .
- In NMR, the aromatic protons (Ar-H) of 4g resonate at δ 7.36–7.24 ppm, distinct from the 3-chloro derivative’s δ 7.50–7.35 ppm, reflecting electronic differences .
- Biological activity: Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate shows potent thymidine phosphorylase inhibition (IC₅₀ = 0.014 µM), suggesting para-substitution favors enzyme interaction .
Functional Group Variations: Oxo vs. Thioxo and Carboxylic Acid vs. Ester
Thioxo Derivatives :
- 4-(1H-Indol-3-yl)-6-methyl-2-thioxo-DHPM-5-carboxylic acid hydrazides exhibit enhanced antitumor activity due to the thioxo group’s increased electron-withdrawing capacity and sulfur’s role in hydrophobic interactions .
- In contrast, the oxo group in the target compound may reduce radical scavenging activity compared to thioxo analogues, as seen in antioxidant studies (e.g., IC₅₀ = 0.6 mg/mL for a thioxo-furan derivative ).
Ester Derivatives :
Complex Derivatives: Piperazinyl and Indolyl Modifications
- Piperazinyl Derivatives : Ethyl 4-(2-chlorophenyl)-6-[(4-(3-chlorophenyl)piperazinyl)methyl]-2-oxo-DHPM-5-carboxylate introduces a bulky piperazine group, which may enhance CNS penetration but complicate synthesis .
- Indolyl-Pyrimidine Hybrids : Compounds like 4-(1H-indol-3-yl)-6-methyl-2-thioxo-DHPM-5-carboxylic acid hydrazides show dual EGFR inhibition and antitumor activity (e.g., IC₅₀ = 5 µg/mL against HCT-116 cells), outperforming 5-fluorouracil .
Anticancer Activity
For example, the 2-chloro-4-nitrophenyl derivative’s high potency highlights the importance of electron-withdrawing groups .
Enzyme Inhibition
- Thymidine Phosphorylase : Methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-DHPM-5-carboxylate (IC₅₀ = 0.014 µM) is 100-fold more potent than tipiracil-HCl, a clinical inhibitor .
- Cytochrome c Oxidase : Bromo and nitro derivatives show moderate inhibition (IC₅₀ = 15.7–314.3 µM), suggesting steric bulk negatively impacts activity .
Solubility and Lipophilicity
- The carboxylic acid group in the target compound enhances water solubility, critical for intravenous formulations, but may limit blood-brain barrier penetration compared to ester derivatives .
- Log P values for methyl/ethyl esters range from 2.1–3.5, whereas the carboxylic acid form likely has a lower log P (~1.5–2.0), favoring renal excretion .
Biological Activity
4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, anticancer, anti-inflammatory, and antiviral activities.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by a tetrahydropyrimidine core with a carboxylic acid functional group and a chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of 256.69 g/mol.
Antibacterial Activity
Research has indicated that pyrimidine derivatives exhibit substantial antibacterial properties. Specifically, compounds similar to 4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antibacterial Activity Against Common Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(3-Chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | E. coli | 15 µg/mL |
| S. aureus | 10 µg/mL |
These findings suggest that the presence of the chlorophenyl group enhances the antibacterial efficacy of the compound.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies show that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The mechanism involves inhibition of cell proliferation and induction of cell cycle arrest.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A549 | 40.54 | Induction of apoptosis |
| Caco-2 | 29.77 | Cell cycle arrest at G1 phase |
The presence of the methyl group at position six is believed to contribute to its enhanced anticancer activity.
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases.
Antiviral Activity
Recent investigations into the antiviral properties of pyrimidine derivatives have revealed potential activity against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). The compound has shown an effective inhibition with EC50 values indicating promising therapeutic potential.
Table 3: Antiviral Activity Against Viral Strains
| Virus | EC50 (µM) | Selectivity Index |
|---|---|---|
| ZIKV | 2.4 | High |
| DENV | 1.4 | Moderate |
Case Studies
A notable study conducted by researchers investigated the structure-activity relationship (SAR) of various pyrimidine derivatives. The study found that modifications at the phenyl ring significantly influenced biological activity profiles, emphasizing the importance of substituents like chlorine in enhancing efficacy against pathogens.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via a modified Biginelli reaction using 3-chlorobenzaldehyde, urea, and ethyl acetoacetate under acidic conditions. Studies on analogous derivatives (e.g., Ethyl 4-(3-ethoxy-4-hydroxyphenyl) analogs) recommend HCl (10–15 mol%) in ethanol at reflux (78°C) for 8–10 hours, yielding 65–75% . Optimization may involve Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TSA) to enhance efficiency, as demonstrated in related thieno[2,3-d]pyrimidine systems .
Q. How should researchers characterize the crystalline structure of this compound?
Single-crystal X-ray diffraction is critical. For structurally similar tetrahydropyrimidines, monoclinic systems (space group P2₁/c) with cell parameters a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, and β = 114.443° were reported . Key metrics include C=O bond lengths (1.22–1.24 Å) and dihedral angles (25–35°) between the aryl ring and pyrimidine core, confirming molecular conformation .
Q. What analytical methods ensure purity assessment during synthesis?
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (retention time ~8.2 min) is recommended, validated for related pyrimidines . Complementary techniques include ¹H/¹³C NMR for functional group verification and IR spectroscopy for carbonyl (C=O) stretching frequencies (1700–1720 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives, such as tautomeric equilibria?
Q. What strategies address contradictions in reported synthetic yields for structurally similar analogs?
Discrepancies often arise from catalyst choice or solvent polarity. For instance, HCl in ethanol yields 65–75% for Ethyl 4-(3-ethoxy-4-hydroxyphenyl)... , while ZnCl₂ in THF improves yields to 80–85% for Methyl 4-(3-ethoxy-4-hydroxyphenyl)... . Systematic screening of solvents (e.g., ethanol vs. acetonitrile) and catalysts (Brønsted vs. Lewis acids) is advised .
Q. How can derivatives be designed to enhance bioactivity while maintaining structural stability?
Introduce electron-withdrawing groups (e.g., CF₃) at meta/para positions on the aryl ring. Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]... demonstrated enhanced enzyme inhibition due to increased electron deficiency . Sulfanylidene substitution at position 2 (e.g., 2-sulfanylidene analogs) also modulates bioactivity, as seen in thieno[2,3-d]pyrimidine systems .
Q. What methodologies assess compound stability under varying storage conditions?
Accelerated stability studies (40°C, 75% relative humidity for 6 months) coupled with HPLC and NMR track degradation. For ester-containing analogs (e.g., Ethyl 6-methyl-3-(2-methylprop-1-enyl)...), hydrolysis to carboxylic acid is a key degradation pathway .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
